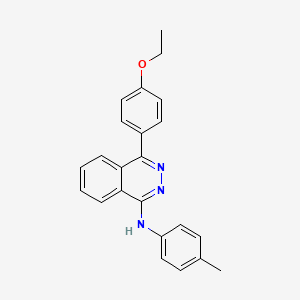
4-(4-ethoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMPPA , belongs to the class of phthalazinone derivatives. Its chemical formula is C24H20N2O2. The compound features an ethoxy group (C2H5O-) attached to one phenyl ring and a methyl group (CH3-) attached to another phenyl ring. The central phthalazinone core contributes to its unique properties.
Preparation Methods
Synthetic Routes:
- Aromatic Nucleophilic Substitution (SNAr):
- EMPPA can be synthesized via SNAr reaction between 4-ethoxyaniline and 4-methylphthalazin-1-one. The reaction proceeds under basic conditions, where the ethoxy group displaces the chlorine atom in the phthalazinone ring.
- The reaction scheme:
4-ethoxyaniline+4-methylphthalazin-1-one→EMPPA+HCl
Other Methods:
Industrial Production:
- While there is limited information on large-scale industrial production, EMPPA can be synthesized in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
EMPPA undergoes several chemical reactions:
Major Products:
Scientific Research Applications
EMPPA has diverse applications:
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
- EMPPA’s mechanism of action remains an active area of research.
- It may interact with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
- EMPPA’s uniqueness lies in its phthalazinone scaffold.
- Similar compounds include other phthalazinone derivatives like 4-phenylphthalazin-1-one and 4-(4-methoxyphenyl)phthalazin-1-amine .
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C23H21N3O/c1-3-27-19-14-10-17(11-15-19)22-20-6-4-5-7-21(20)23(26-25-22)24-18-12-8-16(2)9-13-18/h4-15H,3H2,1-2H3,(H,24,26) |
InChI Key |
KQMCEYMYOXMWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11610179.png)
![N-(4-fluorophenyl)-2-[(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11610185.png)
![methyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11610191.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610198.png)
![1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610204.png)

![5-(benzenesulfonyl)-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11610218.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11610235.png)
![5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B11610242.png)
![3,7-Bis(2-chloroacetyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11610250.png)
![4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline](/img/structure/B11610257.png)
![(7Z)-7-[(5-methylfuran-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610263.png)
![10'-bromo-3'-(propylsulfanyl)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B11610268.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11610277.png)
